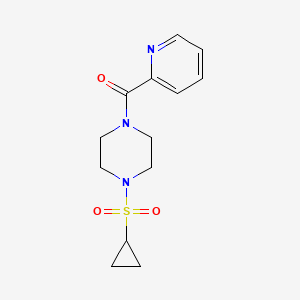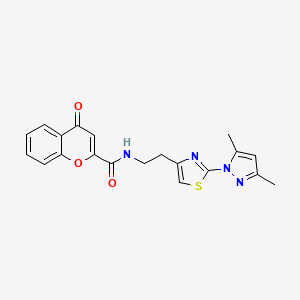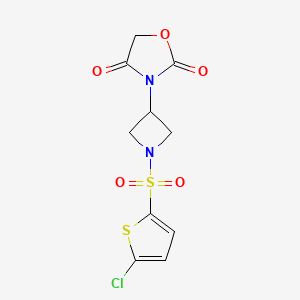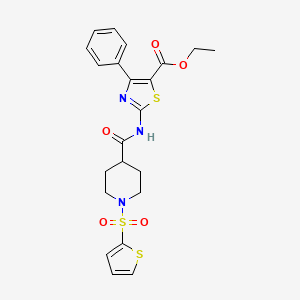![molecular formula C12H20N2O2 B2712622 N-[2-(Oxan-2-yl)ethyl]-2-(prop-2-ynylamino)acetamide CAS No. 1692634-56-2](/img/structure/B2712622.png)
N-[2-(Oxan-2-yl)ethyl]-2-(prop-2-ynylamino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Oxan-2-yl)ethyl]-2-(prop-2-ynylamino)acetamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is also known as OEA and has been found to possess unique properties that make it suitable for various laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
N-[2-(Oxan-2-yl)ethyl]-2-(prop-2-ynylamino)acetamide has been found to have various scientific research applications. It has been used in studies related to the endocannabinoid system, lipid metabolism, and inflammation. OEA has been shown to activate peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a crucial role in regulating lipid metabolism. Additionally, OEA has been found to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory conditions.
Wirkmechanismus
The mechanism of action of N-[2-(Oxan-2-yl)ethyl]-2-(prop-2-ynylamino)acetamide involves the activation of PPAR-α. This receptor is involved in the regulation of lipid metabolism and has been found to be activated by various compounds, including OEA. Activation of PPAR-α leads to the upregulation of genes involved in lipid metabolism, leading to increased fatty acid oxidation and decreased triglyceride synthesis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase fatty acid oxidation, leading to a decrease in body weight and adiposity. Additionally, OEA has been found to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory conditions. OEA has also been shown to increase satiety, making it a potential treatment for obesity and other eating disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(Oxan-2-yl)ethyl]-2-(prop-2-ynylamino)acetamide has various advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. Additionally, OEA has been extensively studied, making it a well-characterized compound. However, one limitation of using OEA in lab experiments is that it can be difficult to work with due to its hydrophobic nature.
Zukünftige Richtungen
There are various future directions for the study of N-[2-(Oxan-2-yl)ethyl]-2-(prop-2-ynylamino)acetamide. One potential area of research is the development of OEA-based therapies for obesity and other metabolic disorders. Additionally, OEA has been found to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory conditions. Further research is needed to explore the potential of OEA in these areas. Finally, the use of OEA in combination with other compounds may lead to the development of novel therapies for various diseases.
Synthesemethoden
The synthesis of N-[2-(Oxan-2-yl)ethyl]-2-(prop-2-ynylamino)acetamide involves the reaction of 2-aminoacetic acid with propargyl bromide in the presence of a base such as triethylamine. The resulting product is then treated with 1,4-dioxane to yield the final compound. This synthesis method has been optimized to produce high yields of pure compound.
Eigenschaften
IUPAC Name |
N-[2-(oxan-2-yl)ethyl]-2-(prop-2-ynylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-2-7-13-10-12(15)14-8-6-11-5-3-4-9-16-11/h1,11,13H,3-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRAVICXZMCZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC(=O)NCCC1CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2712540.png)

![Methyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2712542.png)
![4-benzoyl-N-[2-[4-[4-[4-[(4-benzoylbenzoyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]benzamide](/img/structure/B2712543.png)


![N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2712549.png)





